1,3,6,7-Tetrabromo-dibenzofuran

Gas Chromatography Retention Index Isomer Identification

1,3,6,7-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O, MW 483.78) is a fully characterized positional isomer within the polybrominated dibenzofuran (PBDF) class. It is employed primarily as a congener-specific analytical reference standard for the identification and quantification of brominated dioxin-like contaminants in environmental matrices.

Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
CAS No. 617707-76-3
Cat. No. B12902066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,7-Tetrabromo-dibenzofuran
CAS617707-76-3
Molecular FormulaC12H4Br4O
Molecular Weight483.77 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br
InChIInChI=1S/C12H4Br4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H
InChIKeyHJAHYZGENLXMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6,7-Tetrabromo-dibenzofuran (CAS 617707-76-3) – Supply & Specification Profile


1,3,6,7-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O, MW 483.78) is a fully characterized positional isomer within the polybrominated dibenzofuran (PBDF) class. It is employed primarily as a congener-specific analytical reference standard for the identification and quantification of brominated dioxin-like contaminants in environmental matrices [1]. The compound is defined by its substitution pattern—bromine atoms occupying the 1, 3, 6, and 7 positions of the dibenzofuran nucleus—which imparts a unique gas-chromatographic retention index (RI 2739 on RTX-5) that is the primary orthogonal identifier distinguishing it from other tetrabromodibenzofuran isomers [2].

Congener-specific PBDF reference standard
Retention-index-confirmed isomer identity
EI mass spectrum orthogonal fingerprint
Environmental monitoring & method validation

Why a Generic “Tetrabromodibenzofuran” Cannot Substitute for the 1,3,6,7 Isomer


Tetrabromodibenzofuran encompasses at least ten positional isomers, each exhibiting a distinct GC retention index and mass spectrum [1]. Regulatory and research methods for polybrominated dibenzofurans (e.g., EPA Method 1613B analogues, EU Directive 2002/69/EC) mandate isomer-specific identification; co-elution or misidentification between isomers such as 1,3,6,8- (RI 2688) or 1,2,7,8-TBDF (RI 2800) can lead to false positives or quantification errors exceeding 15–30% [2]. Furthermore, disposition studies on 1,2,7,8-TBDF demonstrate rapid biliary elimination (t₁/₂ ≈ 1 day in rat), whereas the toxicokinetic profile of the 1,3,6,7 isomer has not been experimentally determined, precluding any assumption of equivalent metabolic fate [3]. These orthogonal analytical and biological differences mean that procurement of the exact isomer is non-negotiable for defensible data.

Isomer co-elution risk Generic tetrabromodibenzofuran may contain isomers with retention indices close to 1,3,6,7-TBDF, causing misidentification and >15–30% quantification error in environmental extracts.
Unknown biological fate Toxicokinetic data for the 1,3,6,7 isomer are unavailable; metabolic half-life cannot be inferred from 1,2,7,8-TBDF disposition studies.
Regulatory data quality Isomer-specific identification is required for defensible reporting under EPA 1613B analogues and EU Directive 2002/69/EC; a generic standard fails compliance.

Quantitative Differentiation of 1,3,6,7-Tetrabromo-dibenzofuran from Closest Isomer Analogs


GC Retention Index on RTX-5 Distinguishes 1,3,6,7-TBDF from Eight Other Tetrabromo Isomers

The linear temperature-programmed retention index (RI) of 1,3,6,7-tetrabromodibenzofuran on a 60 m × 0.25 mm RTX-5 capillary column (He carrier, 1 K/min from 170°C to 320°C) is 2739 [1]. This value is 51 units higher than the nearest eluting isomer 1,4,6,8-TBDF (RI 2708) and 51 units lower than 2,4,6,7-TBDF (RI 2786), providing chromatographic resolution that permits unambiguous peak assignment in complex environmental extracts when authentic standards are co-injected [2]. The RI spacing of >50 units between the 1,3,6,7 isomer and its two flanking isomers exceeds the typical ±10 unit reproducibility of the method, confirming baseline-resolved identification [1].

GC Retention Index (RTX‑5)
Head‑to‑head
1,3,6,7‑TBDF RI 2739; vs 1,4,6,8‑TBDF RI 2708 (Δ+51); vs 2,4,6,7‑TBDF RI 2786 (Δ-47)
Supports baseline‑resolved isomer assignment in complex environmental extracts
Method: 60 m RTX‑5, He, 170–320°C at 1 K/min (Donnelly et al., 1991)
Gas Chromatography Retention Index Isomer Identification

Isomer-Specific Mass Spectrum as Confirmatory Identification Fingerprint

Under electron ionization (EI) conditions, all tetrabromodibenzofuran isomers share the molecular ion cluster at m/z 480–488 (C₁₂H₄⁷⁹Br₄O to C₁₂H₄⁸¹Br₄O). However, the fragmentation pattern—specifically the relative intensity of the [M–Br]⁺ and [M–COBr]⁺ ion series—is congener-dependent due to differing bond dissociation energies at the 1,3,6,7 vs. 1,2,7,8 substitution positions [1]. Sovocool et al. (1987) reported mass spectra for eight major bromination products, establishing that each tetrabromo isomer produces a unique EI mass spectrum distinguishable by the intensity ratios of the key fragment ions [2]. While full spectral libraries for the 1,3,6,7 isomer require reference to the published Donnelly dataset, the principle of isomer-specific fragmentation provides orthogonal confirmation to GC retention data.

EI Mass Spectrum Fingerprint
Class‑level
Isomer‑specific [M–Br]⁺/[M–COBr]⁺ fragment ratio distinguishable from other tetrabromo isomers
Provides orthogonal identification when matched to authentic standard
Numeric fragment ratios require review of Donnelly et al. 1991 dataset
Mass Spectrometry Electron Ionization Congener Identification

Controlled Synthesis Enables Isomer-Pure Analytical Standards Unavailable from Non-Selective Bromination

Direct electrophilic bromination of dibenzofuran yields a complex mixture of mono- through octa-brominated products, from which chromatographic isolation of a single tetrabromo isomer is labor-intensive and low-yield [1]. The 1,3,6,7 isomer is formed as a minor product in the statistical bromination pathway; its controlled synthesis via palladium-catalyzed cyclization of pre-brominated diphenyl ether precursors (e.g., coupling of 2,4-dibromophenol with 2,4,6-tribromoiodobenzene followed by intramolecular ring closure) has been described in the synthetic literature for PBDF standards [2]. This directed route provides access to isomer purity ≥ 96% (GC area%), which is unattainable through fractional crystallization of the crude bromination mixture alone. In contrast, the 2,3,7,8-TBDF isomer is commercially more abundant because it is a major thermolysis product of decabromodiphenyl ether flame retardants and can be sourced from environmental fate studies [3].

Isomer Purity (GC area%)
Reported
>96% after directed Pd‑catalyzed synthesis
Supports procurement of certified, isomer‑pure material
Lot‑specific COA; market availability limited vs 2,3,7,8‑TBDF
Organic Synthesis Isomer Purity Analytical Standard Production

Procurement-Driven Application Scenarios for 1,3,6,7-Tetrabromo-dibenzofuran


Isomer-Specific Environmental Monitoring of Brominated Dioxin-Like Compounds

Environmental laboratories performing GC-HRMS analysis of soil, sediment, or biota samples for polybrominated dibenzofurans require the 1,3,6,7-TBDF authentic standard to establish the retention time window for the tetrabromo homologue group and to calibrate the isomer-specific response factor. The RI 2739 value [1] enables the analyst to confirm that the target peak is resolved from 1,4,6,8-TBDF (RI 2708) and 2,4,6,7-TBDF (RI 2786), preventing false reporting of toxic equivalency factors (TEFs) assigned to other congeners [2].

Forensic Source-Apportionment of Brominated Flame Retardant Combustion Byproducts

In forensic investigations of e-waste burning sites or industrial fires involving brominated flame retardants, the presence and relative abundance of the 1,3,6,7-TBDF isomer can serve as a source marker because its formation is mechanistically linked to specific brominated diphenyl ether precursors and temperature regimes [1]. Co-analysis with the 2,3,7,8-TBDF standard allows calculation of the isomer ratio, which has been proposed as a diagnostic index for distinguishing PBDE thermolysis from direct PBDF contamination [2].

Method Development and Validation for Isomer-Specific PBDF Analysis

Analytical chemistry groups developing new GC×GC-TOFMS or LC-MS/MS methods for comprehensive PBDF profiling need the 1,3,6,7-TBDF standard to establish method detection limits (MDLs), linearity range, and isomer specificity across the tetrabromo window. The unique retention index and mass spectrum [1] provide the orthogonal identification criteria required for single-laboratory validation under EPA Method 1613B analogues and ISO 17025 guidelines [2].

Toxicokinetic and Metabolism Studies of Under-Characterized PBDF Congeners

Current in vivo disposition data exist only for 1,2,7,8-TBDF (t₁/₂ ≈ 1 day, rat) and 2,3,7,8-TBDF [1]. Researchers investigating the structure-activity relationship of bromination pattern on metabolic half-life must procure the 1,3,6,7 isomer as a test article. The 1,3,6,7-substitution pattern places bromines at both lateral (1,7) and peri (3,6) positions, creating a steric environment that is predicted to slow cytochrome P450-mediated oxidation compared to the rapidly metabolized 1,2,7,8-TBDF; experimental validation requires the exact isomer.

Application
Selection Property
Validation Focus
Environmental Monitoring of PBDFs
Congener‑specific retention index
Retention window confirmation; response factor calibration against flanking isomers
Forensic Source‑Apportionment
Isomer ratio diagnostic potential
Co‑analysis with 2,3,7,8‑TBDF to distinguish PBDE thermolysis from direct contamination
Method Development & Validation
Orthogonal identification criteria (RI + MS)
MDL, linearity, and isomer specificity validation under ISO 17025 guidelines
Toxicokinetic & Metabolism Studies
Positional bromination pattern (1,3,6,7‑positions)
Metabolic stability evaluation vs 1,2,7,8‑TBDF; experimental in vivo validation required
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